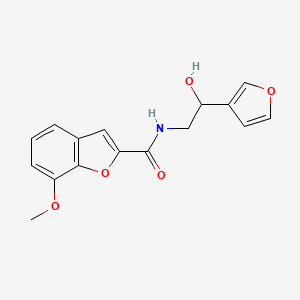

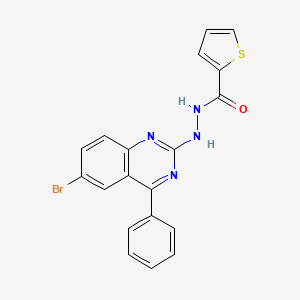

![molecular formula C18H31N3O3 B2702733 2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide CAS No. 1325588-92-8](/img/structure/B2702733.png)

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-diethylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds and has been synthesized using various methods.5]dec-3-yl)-N,N-diethylacetamide.

Scientific Research Applications

Spirolactams as Conformationally Restricted Pseudopeptides

Spirolactams, including structures similar to the one , have been synthesized and studied for their use as constrained surrogates in peptide synthesis. For example, Fernandez et al. (2002) explored spirolactams as mimetics for Pro-Leu and Gly-Leu dipeptides, suggesting their potential application in developing peptide-based therapeutics by stabilizing specific peptide conformations (M. M. Fernandez et al., 2002).

Supramolecular Arrangements of Cyclohexane-Spirohydantoin Derivatives

Research by Graus et al. (2010) on cyclohexane-spirohydantoin derivatives, which share structural features with the compound , highlights their significance in supramolecular chemistry. The study discusses how the substituents on the cyclohexane ring influence supramolecular arrangements, pointing towards the potential of these compounds in materials science and nanotechnology (Sara Graus et al., 2010).

Gabapentin-base Synthesis and Biological Activity

Amirani Poor et al. (2018) describe the synthesis of biologically active compounds using a gabapentin base with diazaspiro decanes, indicating their relevance in medicinal chemistry. The study underscores the potential of such structures in drug design, particularly for neurological disorders (Mahboobe Amirani Poor et al., 2018).

Stereochemical Analysis of Spiro[4.5]decanes

The work by Guerrero-Alvarez et al. (2004) on the relative configuration of diazaspiro[4.5]decanes emphasizes the importance of stereochemistry in the biological activity and material properties of spiro compounds. This research contributes to a deeper understanding of how structural variations can affect the chemical behavior of spirocyclic compounds (J. Guerrero-Alvarez et al., 2004).

properties

IUPAC Name |

2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O3/c1-6-20(7-2)14(22)12-21-15(23)18(19-16(21)24)10-8-13(9-11-18)17(3,4)5/h13H,6-12H2,1-5H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKOHRAMTGFSNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C(=O)C2(CCC(CC2)C(C)(C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

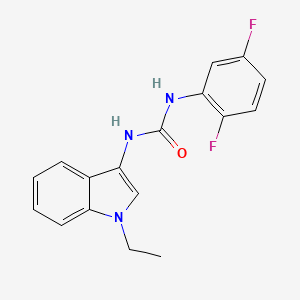

![5-(3-bromobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2702657.png)

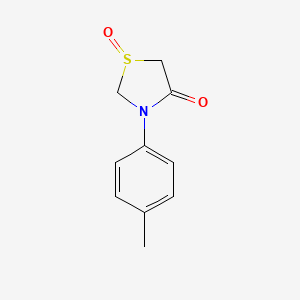

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2702662.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2702665.png)

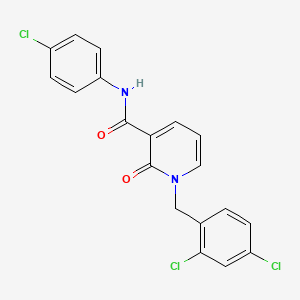

![2-[(4-bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2702666.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2702671.png)